molecular formula C13H17N3O3S B2539479 1-(cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide CAS No. 1428373-63-0

1-(cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide

Cat. No. B2539479
CAS RN: 1428373-63-0
M. Wt: 295.36
InChI Key: SMYMNLIRPNVOAR-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide, also known as CP-544326, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Spirocyclic Dihydropyridines Synthesis : N-alkenyl pyridine carboxamides undergo a dearomatizing cyclization upon treatment with acylating or sulfonylating agents, leading to the formation of spirocyclic dihydropyridines. These compounds can be further elaborated into spirocyclic heterocycles with drug-like features, indicating a methodology potentially applicable to the synthesis of related azetidine compounds (Senczyszyn, Brice, & Clayden, 2013).

Ring Expansion to Pyrrolidines : A series of 2-(α-hydroxyalkyl)azetidines were shown to rearrange into 3-(chloro- or methanesulfonyloxy)pyrrolidines upon treatment with chlorinating or sulfonylating agents. This process involves a stereospecific transformation, indicating a route for functionalizing azetidine compounds (Durrat, Sanchez, Couty, Evano, & Marrot, 2008).

Biological Activities

Antidepressant and Nootropic Agents : Synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides demonstrated antidepressant and nootropic activities. This suggests the therapeutic potential of azetidine derivatives in central nervous system disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antimicrobial and Antitubercular Activities

Antimicrobial and Antitubercular Activities : A series of azetidinone analogues were synthesized and examined for their antimicrobial and antitubercular activities. The findings highlight the potential of azetidine scaffolds in designing antibacterial and antituberculosis agents (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Antibacterial Agents

Synthesis of Antibacterial Agents : 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives were synthesized and evaluated as potent antibacterial agents. This synthesis route may offer insights into the development of related compounds for antibacterial applications (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

properties

IUPAC Name

1-cyclopropylsulfonyl-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c17-13(15-7-10-2-1-5-14-6-10)11-8-16(9-11)20(18,19)12-3-4-12/h1-2,5-6,11-12H,3-4,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYMNLIRPNVOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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